2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol
Overview
Description
This compound contains several functional groups including an amino group (-NH2), a fluoro group (-F), a nitro group (-NO2), a pyrimidine ring, and an oxolane ring (also known as tetrahydrofuran). These groups could potentially give the compound a range of chemical properties and reactivities .
Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. For example, the amino group might participate in reactions like acylation or alkylation, while the nitro group could be reduced to an amine .Scientific Research Applications
Antitumor Applications
The synthesis of phenyl carbamates, including structures similar to the specified compound, is crucial for the development of antitumor drugs, especially small molecular inhibitors targeting cancer cells. These compounds are synthesized through acylation and nucleophilic substitution, suggesting their role in creating potent antitumor agents (Wenhui Gan et al., 2021).
GABA A Modulator Synthesis
Compounds with structures akin to the specified chemical are synthesized as GABA(A) alpha(2/3)-selective agonists. The process involves sequential Pd-catalyzed cross-coupling, highlighting its application in developing oral agents for neurological conditions (M. Jensen et al., 2005).
Antibacterial and Antifungal Activity
Pyrimidine derivatives exhibit significant antibacterial and antifungal activities. The synthesis of new heterocyclic compounds and their subsequent screening for biological potency underscore the potential of such structures in developing new antimicrobial agents (C. Pandhurnekar et al., 2013).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, showing significant activity in pharmacological screenings. This research underscores the therapeutic potential of pyrimidine-based compounds in pain and inflammation management (T. Selvam et al., 2012).
Fluorescence Binding Studies
The synthesis of p-hydroxycinnamic acid amides linked with pyrimidin-2-yl units and their interactions with proteins like bovine serum albumin (BSA) have been studied for their potential in fluorescence-based binding studies. These compounds could be utilized in developing fluorescent probes for biological and analytical applications (Fa-Yan Meng et al., 2012).
Mechanism of Action
Mode of Action
The presence of a nitro group and a fluorine atom could potentially enhance the compound’s reactivity and binding affinity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds with similar structures have been involved in various biological processes, including signal transduction, cell proliferation, and apoptosis .
Pharmacokinetics
The presence of polar groups (like the hydroxyl group and the nitro group) and nonpolar groups (like the phenyl ring and the propyl group) could influence its solubility, absorption, and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies. Based on its structure, it could potentially modulate the activity of its targets, leading to changes in cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and its ability to interact with its targets .
Future Directions
Properties
IUPAC Name |
2-[5-[4-amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-17(2,23)16-20-7-9(8-21-16)10-6-11(22(24)25)15(19)13(14(10)18)12-4-3-5-26-12/h6-8,12,23H,3-5,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDGFNLFDFXLOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)C2=CC(=C(C(=C2F)C3CCCO3)N)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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